3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
CAS No.: 797780-55-3
Cat. No.: VC21370049
Molecular Formula: C15H13NO2S
Molecular Weight: 271.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797780-55-3 |
|---|---|
| Molecular Formula | C15H13NO2S |
| Molecular Weight | 271.3g/mol |
| IUPAC Name | 3-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3 |
| Standard InChI Key | RGJCZMUABOHCBU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
| Canonical SMILES | COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Introduction
Chemical Structure and Classification
3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one belongs to the broader class of benzothiazole derivatives, specifically to the benzo[d]thiazol-2(3H)-one subclass. The core structure consists of a fused benzothiazole ring system with a carbonyl group at the 2-position, creating the 2(3H)-one moiety. The distinctive feature of this particular derivative is the 2-methoxybenzyl substituent at the 3-position of the benzothiazole ring.
Structural Components
The molecular structure of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one can be broken down into three key components:
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The benzothiazole core - a bicyclic ring system containing both sulfur and nitrogen
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The 2(3H)-one functionality - a carbonyl group at the 2-position
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The 2-methoxybenzyl substituent - attached at the N-3 position
The benzothiazole scaffold represents one of the most important heterocyclic molecules containing nitrogen and sulfur within fused benzene and thiazole rings . This structural framework confers specific chemical and biological properties that make it valuable in pharmaceutical research.
Comparative Structural Analysis
Physicochemical Properties
The physicochemical properties of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one are crucial for understanding its behavior in biological systems and its potential applications.
Basic Physical Properties
Table 1: Estimated Physicochemical Properties of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NO₂S | Composition determines reactivity |
| Molecular Weight | Approximately 271.34 g/mol | Affects absorption and distribution |
| Appearance | Crystalline solid (predicted) | Physical form influences handling |
| Solubility | Likely soluble in organic solvents like DMSO, methanol | Important for formulation and testing |
| Log P (Predicted) | ~3.0-3.5 | Indicates moderate lipophilicity |
Structural Characteristics
The presence of the 2-methoxybenzyl group at the N-3 position likely imparts specific characteristics that distinguish this compound from other benzothiazole derivatives. The methoxy substituent on the benzyl group can participate in hydrogen bonding interactions, potentially enhancing binding to biological targets. Additionally, the methoxy group's electron-donating properties may influence the electron density distribution across the entire molecule.
Synthesis Methodologies
Understanding the synthetic routes to 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one is essential for its production and potential modifications.
N-Alkylation Approach
The most direct approach likely involves N-alkylation of benzo[d]thiazol-2(3H)-one with 2-methoxybenzyl halide. Similar compounds have been prepared through one-step nucleophilic substitution reactions introducing benzyl groups to the benzothiazole scaffold . This approach typically employs:
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Benzo[d]thiazol-2(3H)-one as the starting material
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2-Methoxybenzyl halide (bromide or chloride) as the alkylating agent
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A suitable base (e.g., K₂CO₃, NaH) in an appropriate solvent
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Moderate heating conditions to facilitate the reaction
Comparative Synthesis Methods
Table 2: Comparison of Potential Synthesis Methods for 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
| Method | Key Reagents | Conditions | Potential Yield | Advantages |
|---|---|---|---|---|
| Conventional N-alkylation | 2-Methoxybenzyl bromide, K₂CO₃, DMF | 60-80°C, 8-10 h | 60-75% (estimated) | Simple one-step procedure |
| Microwave-assisted | 2-Methoxybenzyl bromide, K₂CO₃, DMF | Microwave irradiation, 5-10 min | 70-85% (estimated) | Rapid reaction, higher yield |
| Phase-transfer catalysis | 2-Methoxybenzyl bromide, NaOH, TBAB | Room temperature, 3-4 h | 65-80% (estimated) | Mild conditions, environmentally friendly |
Based on synthesis methods of similar compounds, microwave-assisted synthesis might offer advantages over conventional heating methods, particularly in terms of reaction time and potentially higher yields, as observed with related benzothiazole derivatives .
Characterization Techniques
The structural confirmation of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one would typically involve:
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FT-IR spectroscopy - to identify key functional groups
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¹H NMR - to confirm proton environments, particularly the methoxy group and benzyl CH₂
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¹³C NMR - to verify carbon environments
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Mass spectrometry - to confirm molecular weight and fragmentation pattern
Expected key spectral features would include:
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IR: C=O stretching (~1700 cm⁻¹), C-O-C stretching (~1250 cm⁻¹)
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¹H NMR: Methoxy singlet (~3.8 ppm), benzyl CH₂ (~5.0 ppm), aromatic protons (6.8-8.0 ppm)
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Mass spectrum: Molecular ion peak at m/z 271
Comparative Analysis with Related Compounds
Understanding the position of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one within the broader context of benzothiazole derivatives provides valuable insights into its potential properties and applications.
Structural Comparison
Table 3: Comparison of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one with Related Compounds
Functional Analysis
The specific positioning of the 2-methoxybenzyl group at the N-3 position of the benzothiazole ring likely influences several functional aspects:
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Electronic effects: The methoxy group can donate electrons through resonance, potentially altering the electron density distribution in the benzothiazole ring.
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Steric considerations: The ortho-methoxy group on the benzyl substituent creates a specific spatial arrangement that may influence binding to biological targets.
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Conformational flexibility: The benzyl linker provides rotational freedom, potentially allowing the molecule to adopt multiple conformations.
Research Status and Future Directions
Future Research Directions
Several promising directions for future research on 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one include:
Synthetic Innovations
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of alternative substituents at the 2-position of the benzyl group
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Investigation of modifications to other positions of the benzothiazole scaffold
Biological Evaluation
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Comprehensive screening for antimicrobial activity, particularly against Mycobacterium tuberculosis
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Assessment of potential anticancer, anti-inflammatory, and antiviral properties
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Structure-activity relationship studies to optimize biological activity
Molecular Modeling
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Computational studies to predict binding interactions with potential biological targets
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Investigation of structure-property relationships to guide further structural modifications
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Quantum mechanical calculations to understand electronic properties and reactivity
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